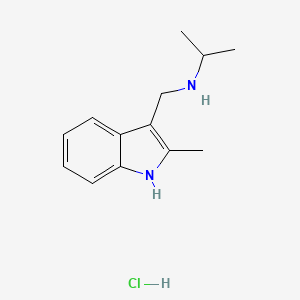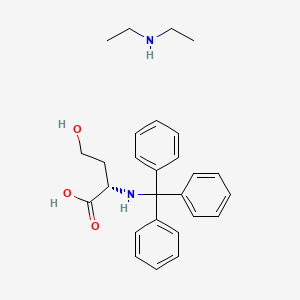
N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid, also known as N-alpha-trityl-D-homoserine diethylammonium salt, is a compound used primarily in peptide synthesis. It is a trityl-protected amino acid derivative, which means it has a trityl group attached to protect the amino acid during chemical reactions. This protection is crucial in peptide synthesis to prevent unwanted side reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid involves the protection of the amino acid homoserine with a trityl group. The trityl group is introduced using trityl chloride in the presence of a base such as pyridine. The reaction typically occurs in an organic solvent like dichloromethane. The resulting trityl-protected homoserine is then converted to its diethylammonium salt form by reacting with diethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The trityl group can be removed under oxidative conditions.
Reduction: The compound can be reduced to remove the trityl group.
Substitution: The trityl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like trifluoroacetic acid (TFA) in dichloromethane are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) can be used.
Substitution: Reagents like Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid homoserine and various substituted derivatives depending on the reagents used.
科学的研究の応用
N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein structure and function.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of synthetic peptides for various industrial applications.
作用機序
The mechanism of action of N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid involves the protection of the amino acid homoserine during chemical reactions. The trityl group prevents unwanted side reactions by blocking reactive sites on the amino acid. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex peptides. The diethylammonium salt form enhances the solubility and stability of the compound, making it easier to handle in laboratory and industrial settings .
類似化合物との比較
Similar Compounds
Trt-Lys(Trt)-OH: Another trityl-protected amino acid used in peptide synthesis.
Trt-Orn(Trt)-OH: Similar to N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid but with ornithine as the amino acid.
Trt-Ser(Trt)-OH: A trityl-protected serine derivative used in similar applications.
Uniqueness
This compound is unique due to its specific use of homoserine as the amino acid. This provides distinct properties and reactivity compared to other trityl-protected amino acids. Its diethylammonium salt form also offers advantages in terms of solubility and stability, making it a preferred choice in certain peptide synthesis applications.
特性
IUPAC Name |
N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3.C4H11N/c25-17-16-21(22(26)27)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;1-3-5-4-2/h1-15,21,24-25H,16-17H2,(H,26,27);5H,3-4H2,1-2H3/t21-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXRWVYGHBZAGX-BOXHHOBZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-methylethyl)amine dihydrochloride](/img/structure/B1396941.png)
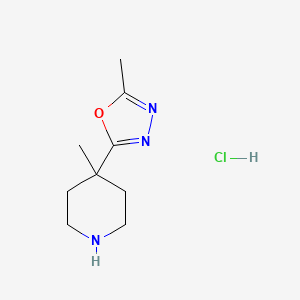
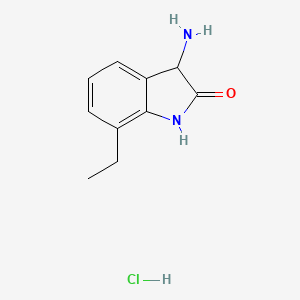
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride](/img/structure/B1396945.png)
![6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride](/img/structure/B1396946.png)
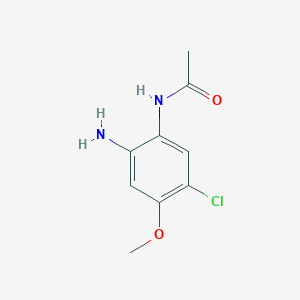
![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1396949.png)
![(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1396950.png)
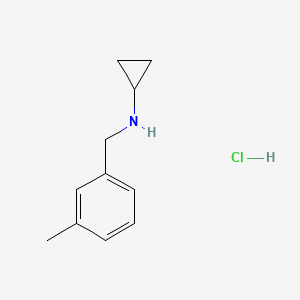
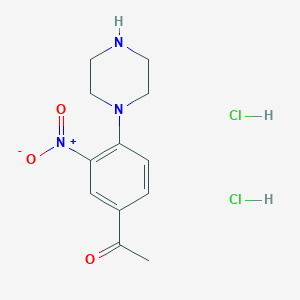
![1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride](/img/structure/B1396955.png)
![3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride](/img/structure/B1396959.png)
![N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B1396962.png)
